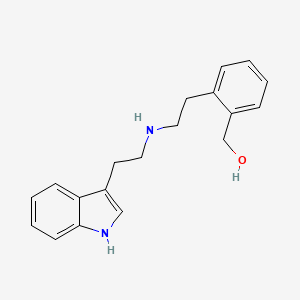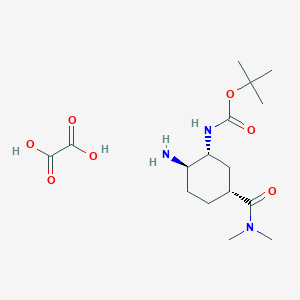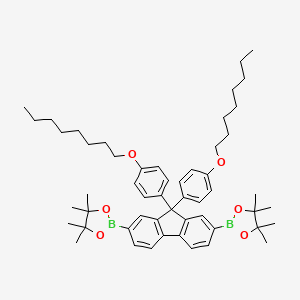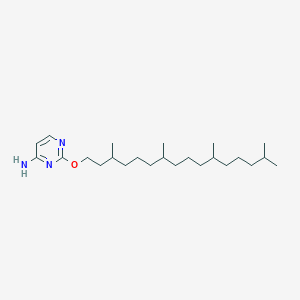
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring fused with a pyridazine ring, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrazole carboxamides under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mécanisme D'action
The mechanism by which 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- stands out due to its unique combination of a pyrazole and pyridazine ring. Similar compounds include:
5-Amino-1H-pyrazole-4-carboxamide: Lacks the pyridazine ring, resulting in different chemical properties and applications.
1H-Pyrazole-1-carboxamidine: Contains a different functional group, leading to variations in reactivity and biological activity
This uniqueness makes 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
69720-62-3 |
|---|---|
Formule moléculaire |
C8H10N8O |
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H10N8O/c9-7-4(8(10)17)3-12-16(7)6-2-1-5(13-11)14-15-6/h1-3H,9,11H2,(H2,10,17)(H,13,14) |
Clé InChI |
KZUYOYNZAPIJHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1NN)N2C(=C(C=N2)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)

![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)

![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)


